

Exploring the chemical structure and molecular formula of Protocetraric acid.

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Compound of Interest

Compound Name: Protocetraric acid

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An In-depth Technical Guide to **Protocetraric Acid**: Chemical Structure, Properties, and Experimental Analysis

Introduction

Protocetraric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly isolated from various lichen species such as Usnea, Parmelia, and Cladonia.[1][2] As a secondary metabolite, it plays a significant role in the lichen's defense mechanisms. For researchers and drug development professionals, **Protocetraric acid** is a molecule of interest due to its wide range of documented biological activities, including potent antimicrobial, antioxidant, and anticancer effects.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation, characterization, and activity assessment.

Chemical Structure and Molecular Formula

Protocetraric acid is structurally characterized as a depsidone, which consists of two substituted aromatic rings linked by both an ether and an ester bond. Its specific chemical identity is defined by the following nomenclature and identifiers.

- Molecular Formula: $C_{18}H_{14}O_9$ [2][4]
- IUPAC Name: 10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][3][4]benzodioxepine-2-carboxylic acid[4]

- SMILES String:

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O[\[2\]](#)

Identifier	Value	Reference
CAS Number	489-51-0	[2] [3]
PubChem CID	5489486	[4]
Appearance	White Powder	[3]

Physicochemical and Spectroscopic Data

The quantitative properties of **Protocetraric acid** are crucial for its identification, purification, and application in experimental settings.

Property	Value	Reference
Molecular Weight	374.3 g/mol	[1][3][4]
Melting Point	245–250 °C	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][3]
UV Absorption (λ_{max})	210, 238, 312 nm	[2]
Infrared (IR) Spectrum Peaks (cm^{-1})	3500, 3000, 1738, 1642, 1562, 1440, 1380, 1270, 1190, 1150, 1115, 1080, 1020, 990, 840, 814, 785, 745, 680	[2]
^1H NMR (DMSO- d_6) δ (ppm)	12.82 (s, 1H), 12.66 (s, 1H), 9.08 (s, 1H), 7.60 (m), 6.87 (s, 1H), 4.60 (s, 2H), 2.41 (s, 3H)	[5][6]
^{13}C NMR (DMSO- d_6) δ (ppm)	170.3, 162.2, 161.8, 161.1, 154.7, 146.9, 144.7, 144.2, 142.0, 137.2, 131.0, 129.8, 129.4, 128.9, 118.8, 117.0, 116.6, 112.2, 107.8, 52.8, 21.0, 15.3	[6]
LC-MS $[\text{M-H}]^-$	373.056	[4]

Experimental Protocols

The following sections detail standardized methodologies for the extraction, analysis, and evaluation of **Protocetraric acid**.

Protocol 1: Isolation and Purification from Lichen

This protocol describes a general method for extracting **Protocetraric acid** from a lichen source, such as *Usnea albopunctata*. [7][8]

- Sample Preparation: Air-dry the lichen thalli and grind them into a coarse powder.

- Solvent Extraction:
 - Macerate the powdered lichen material in ethyl acetate (or acetone) at room temperature for 48-72 hours.
 - Filter the extract to remove solid lichen material.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
 - Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
 - Elute the column with the solvent gradient, collecting fractions sequentially.
- Fraction Analysis:
 - Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
 - Pool the fractions that show a pure spot corresponding to **Protocetraric acid**.
- Crystallization:
 - Evaporate the solvent from the pooled fractions.
 - Recrystallize the resulting solid from a suitable solvent (e.g., acetone-methanol mixture) to obtain pure, crystalline **Protocetraric acid**.

Protocol 2: Structural Elucidation via Spectroscopy

Once purified, the compound's structure is confirmed using a combination of spectroscopic techniques.

- Mass Spectrometry (MS):
 - Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol).
 - Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in negative ion mode to determine the molecular weight by observing the $[M-H]^-$ ion.[\[4\]](#)
 - Perform tandem MS (MS/MS) to obtain fragmentation patterns that help confirm the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO- d_6).
 - Acquire 1H NMR and ^{13}C NMR spectra to identify the types and connectivity of protons and carbons.[\[9\]](#)
 - Run 2D NMR experiments, such as HSQC and HMBC, to establish detailed correlations between protons and carbons, confirming the complete chemical structure.[\[3\]](#)
- Infrared (IR) Spectroscopy:
 - Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
 - Acquire the IR spectrum to identify characteristic functional groups, such as the broad O-H stretch for the carboxylic acid and hydroxyl groups ($2500-3500\text{ cm}^{-1}$), and the C=O stretches for the ester and carboxylic acid groups ($\sim 1710-1738\text{ cm}^{-1}$).[\[2\]](#)[\[9\]](#)

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **Protocetraric acid** against various microbes.[\[1\]](#)

- Preparation of Inoculum: Grow microbial cultures (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 1×10^5 CFU/mL).[\[7\]](#)

- Serial Dilution:
 - Prepare a stock solution of **Protocetraric acid** in a suitable solvent (e.g., DMSO).
 - Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.
- Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).
- Incubation: Incubate the plate under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is defined as the lowest concentration of **Protocetraric acid** that completely inhibits visible growth of the microorganism.

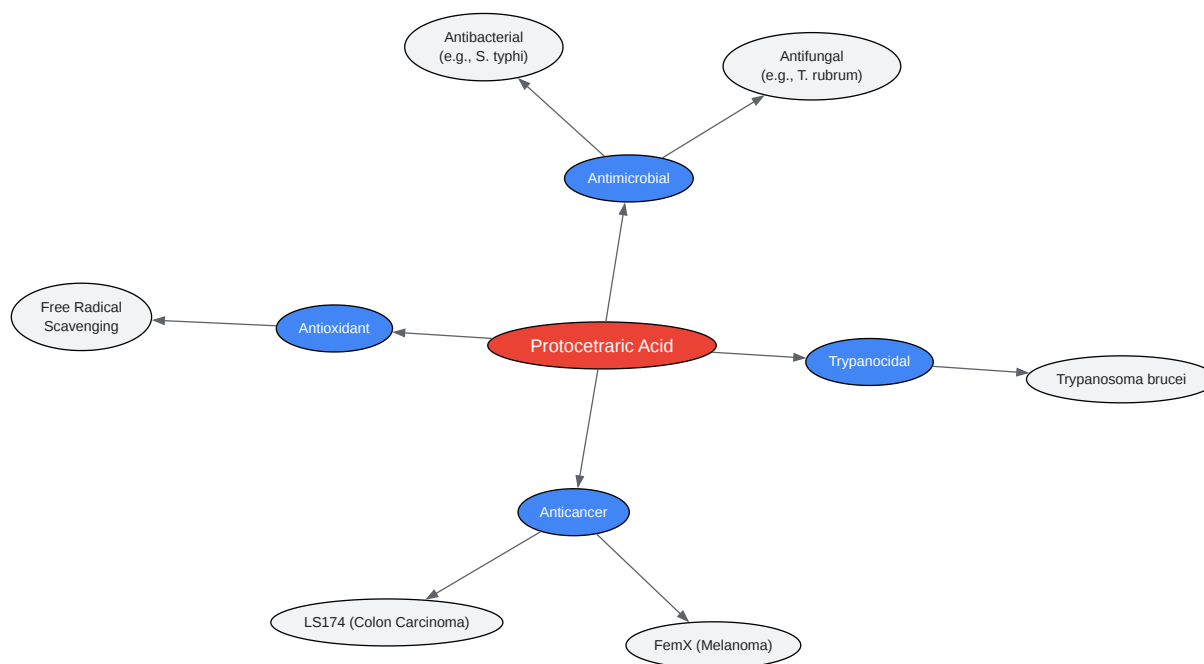
Visualizations

The following diagrams illustrate key workflows and concepts related to **Protocetraric acid**.



Workflow for Protocetraric Acid Isolation and Characterization

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Documented Biological Activities of Protocetraric Acid

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